



Application Note & Protocol: Establishing Quality Control (QC) Limits for a New Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	qc1	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The implementation of a new assay in a laboratory setting necessitates the establishment of robust quality control (QC) limits to ensure the reliability and accuracy of results. This document provides a detailed methodology for establishing initial **QC1** limits, monitoring assay performance, and implementing a QC strategy based on statistical principles. The protocols outlined are designed to be adaptable to a variety of assay types.

Principles of Establishing QC Limits

The primary goal of establishing QC limits is to monitor the performance of an assay over time, detecting shifts and trends that may indicate a change in performance. This is achieved by repeatedly measuring a stable QC material and using the resulting data to calculate a mean and standard deviation (SD). These statistics form the basis of the QC limits, which are typically set at the mean ±2 SD and mean ±3 SD.[1][2]

Key Concepts:

- Mean (\bar{x}) : The average of a set of QC measurements, representing the central tendency of the data.
- Standard Deviation (s or SD): A measure of the dispersion or variability of the QC data around the mean.[3]



- Levey-Jennings Chart: A graphical tool used to plot QC data over time, with control limits drawn at ±1, ±2, and ±3 SD from the mean. This visual representation aids in the detection of random and systematic errors.[4][5][6]
- Westgard Rules: A set of statistical rules applied to Levey-Jennings charts to determine if an analytical run is "in-control" or "out-of-control".[6][7]

Experimental Protocol: Establishing Initial QC Limits

This protocol describes the steps to generate the initial data required to calculate the mean and standard deviation for a new QC material.

Materials:

- New assay system (instrument, reagents, etc.)
- New lot of QC material (at least two levels, e.g., low and high)
- Calibrators (if applicable)
- Patient samples (for familiarization, not for limit setting)

Procedure:

- Assay Familiarization: Before initiating the QC limit study, laboratory personnel should become proficient with the new assay by running a sufficient number of patient samples and calibrators to understand the workflow and instrument operation.
- Data Collection Period: Analyze the new QC material once per day for at least 20 consecutive days.[8][9] A longer period of data collection (e.g., spanning multiple calibrator lots or reagent changes) will provide a more robust estimate of the mean and SD.
- Data Recording: Meticulously record each QC result for each level of control material. Note any changes in reagent lots, calibrator lots, or instrument maintenance during the data collection period.



 Data Analysis: After collecting at least 20 data points for each QC level, calculate the mean and standard deviation.

Statistical Calculations:

- Mean $(\bar{x}) = \Sigma x / n$
 - \circ Where Σx is the sum of all individual QC values and n is the number of QC values.
- Standard Deviation (s) = $\sqrt{[\Sigma(x \bar{x})^2 / (n 1)]}$
 - Where x is each individual QC value, \bar{x} is the mean, and n is the number of QC values.

Data Presentation: Summary of Initial QC Data

The calculated mean and SD should be summarized in a clear and structured table for each level of QC material.

Table 1: Example Initial QC Limit Calculation for "Analyte X" - Level 1

Statistic	Value
Number of Data Points (n)	20
Mean (x̄)	10.5 units
Standard Deviation (s)	0.5 units
+1 SD	11.0 units
-1 SD	10.0 units
+2 SD	11.5 units
-2 SD	9.5 units
+3 SD	12.0 units
-3 SD	9.0 units

Table 2: Example Initial QC Limit Calculation for "Analyte X" - Level 2



Statistic	Value
Number of Data Points (n)	20
Mean (x̄)	50.2 units
Standard Deviation (s)	2.1 units
+1 SD	52.3 units
-1 SD	48.1 units
+2 SD	54.4 units
-2 SD	46.0 units
+3 SD	56.5 units
-3 SD	43.9 units

Visualization of QC Data

Visualizing QC data is crucial for identifying trends and shifts that may not be apparent from numerical data alone.



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Caption: Workflow for establishing and monitoring QC limits.

Protocol for Ongoing QC Monitoring

Once the initial QC limits are established, they are used for the routine monitoring of the assay's performance.

Procedure:



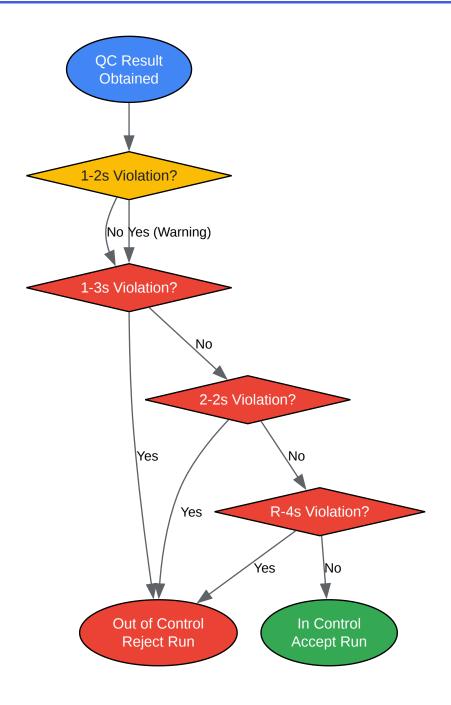
- Levey-Jennings Chart Preparation: Create a Levey-Jennings chart for each level of QC material. The x-axis represents the date or run number, and the y-axis represents the measured QC value. Draw horizontal lines at the calculated mean, ±1 SD, ±2 SD, and ±3 SD.[5][10]
- Daily QC Analysis: With each analytical run of patient samples, include the QC materials.
- Plotting and Evaluation: Plot the obtained QC values on the respective Levey-Jennings charts. Evaluate the plotted points against the Westgard rules to determine if the run is acceptable.[4]

Westgard Rules (Multi-rule QC):

A common set of Westgard rules includes:

- 12s: One control measurement exceeds the mean ±2s. This is a warning rule that triggers a
 review of other rules.[6]
- 13s: One control measurement exceeds the mean ±3s. This rule detects random error and typically warrants rejection of the run.[10]
- 22s: Two consecutive control measurements exceed the mean on the same side (either +2s or -2s). This rule is sensitive to systematic error.
- R4s: The range between two consecutive control measurements exceeds 4s. This rule detects random error.
- 41s: Four consecutive control measurements exceed the mean on the same side (either +1s or -1s). This rule detects systematic error.
- 10x: Ten consecutive control measurements fall on the same side of the mean. This rule is sensitive to systematic bias.





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